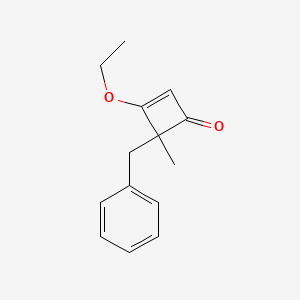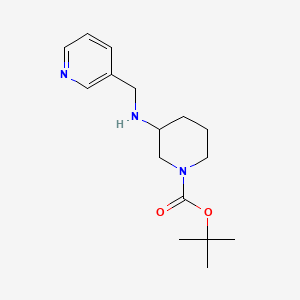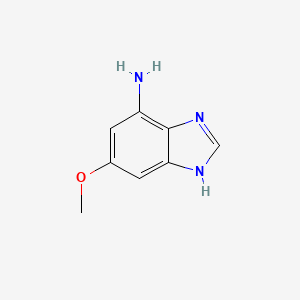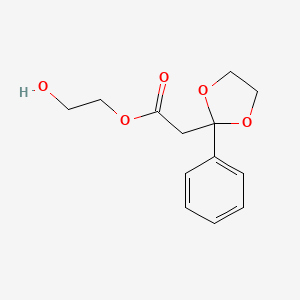
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 2-position and an acetic acid ethyl ester group at the 4-position. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki-Miyaura coupling reaction.
Esterification: The final step involves the esterification of the acetic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound can interact with cellular receptors and proteins, influencing cell signaling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Methylcyclohexane
Uniqueness
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester is unique due to its specific structural features, such as the biphenyl core with a chloro substituent and an acetic acid ethyl ester group. These structural elements confer distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C16H15ClO2 |
|---|---|
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloro-4-phenylphenyl)acetate |
InChI |
InChI=1S/C16H15ClO2/c1-2-19-16(18)11-12-8-9-14(15(17)10-12)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Clave InChI |
YSOKQOKMQAPBBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)





![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)

![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)



